molecular formula C18H19ClN4O5 B1372718 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid CAS No. 1000018-20-1

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid

Cat. No. B1372718
CAS RN: 1000018-20-1
M. Wt: 406.8 g/mol
InChI Key: QELQPUOINUEWPT-UHFFFAOYSA-N
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Description

“2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid” is a chemical compound with the formula C₁₈H₁₉ClN₄O₅ . It is also known as "[4-Piperazin-1-yl-5-chloro-6-oxo-6H-pyridazin-1-yl]acetic acid, N4-CBZ protected" .


Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 406.83 g/mol . It has a melting point range of 129-132°C .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of the compound, such as various 1,4-Benzoxazine analogues, have been synthesized and tested for their antibacterial activity. These compounds have exhibited good activity against bacterial strains like K.pneumonea and E. faecalis, while showing moderate activity against others like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).

Molecular Structure and Bonding

Another study focused on Marbofloxacin, a compound similar in structure, demonstrated its molecular structure and bonding characteristics. This research highlighted the coplanarity of carbonyl and carboxyl groups with the quinoline ring and detailed the conformations of the piperazine ring (Shen, Qian, Gu, & Hu, 2012).

Antimicrobial and Antioxidant Activities

A variety of pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase. These compounds, including derivatives of the discussed compound, showed antimicrobial and antioxidant activities (Flefel et al., 2018).

Synthesis and Reactions in Medicinal Chemistry

Another aspect of its application lies in the synthesis of various derivatives for potential medicinal use. For instance, the synthesis of pyridazino[3,4-d][1,3]oxazin-5-one derivatives through various reactions highlights the compound's versatility in medicinal chemistry (Deeb, Hataba, El-Eraky, & Abdel-Naby, 2017).

Safety and Hazards

This compound is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-[5-chloro-6-oxo-4-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5/c19-16-14(10-20-23(17(16)26)11-15(24)25)21-6-8-22(9-7-21)18(27)28-12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELQPUOINUEWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)CC(=O)O)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123932
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000018-20-1
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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